

Physical and chemical properties of Diethyl 4-chloropyridine-2,6-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 4-chloropyridine-2,6-dicarboxylate*

Cat. No.: *B104368*

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An In-depth Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar pyridyl core, functionalized with chloro and diethyl carboxylate groups, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the known physical and chemical properties of **Diethyl 4-chloropyridine-2,6-dicarboxylate**, including experimental and predicted data, detailed experimental protocols, and an exploration of its applications.

Core Properties

This section summarizes the fundamental physical and chemical identifiers for **Diethyl 4-chloropyridine-2,6-dicarboxylate**.

Identifier	Value
IUPAC Name	Diethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number	53389-01-8
Molecular Formula	C ₁₁ H ₁₂ ClNO ₄
Molecular Weight	257.67 g/mol
Canonical SMILES	CCOC(=O)c1cc(Cl)cc(n1)C(=O)OCC
InChI Key	XQVRVZXJZVVBLW-UHFFFAOYSA-N

Physicochemical Properties

A combination of experimental and computationally predicted data for the physicochemical properties of **Diethyl 4-chloropyridine-2,6-dicarboxylate** is presented below.

Property	Experimental Value	Predicted Value
Melting Point	90-94 °C[1]	-
Boiling Point	-	345.6 ± 35.0 °C at 760 mmHg
Density	-	1.275 ± 0.06 g/cm ³
Water Solubility	-	1.1 g/L at 25 °C
LogP	-	2.35

Predicted values are generated using computational models and should be considered as estimates.

Spectral Data (Predicted)

Due to the limited availability of public experimental spectral data, the following are predicted spectra. These are intended to provide a reference for the expected spectral characteristics of **Diethyl 4-chloropyridine-2,6-dicarboxylate**.

Spectrum Type	Predicted Data
¹ H-NMR	δ (ppm): 8.35 (s, 2H, pyridine-H), 4.45 (q, J=7.1 Hz, 4H, -OCH ₂ CH ₃), 1.42 (t, J=7.1 Hz, 6H, -OCH ₂ CH ₃)
¹³ C-NMR	δ (ppm): 164.5 (C=O), 150.0 (C-Cl), 148.5 (C-CO), 125.0 (CH), 63.0 (-OCH ₂), 14.0 (-CH ₃)
IR Spectroscopy	ν (cm ⁻¹): ~3000 (C-H aromatic), ~2980 (C-H aliphatic), ~1730 (C=O ester), ~1580, 1550 (C=C, C=N aromatic ring), ~1250 (C-O ester), ~850 (C-Cl)
Mass Spectrum	Major fragments (m/z): 257 (M ⁺), 222 (M-Cl), 212 (M-OEt), 184 (M-COOEt)

Experimental Protocols

Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

A common synthetic route to **Diethyl 4-chloropyridine-2,6-dicarboxylate** involves the esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

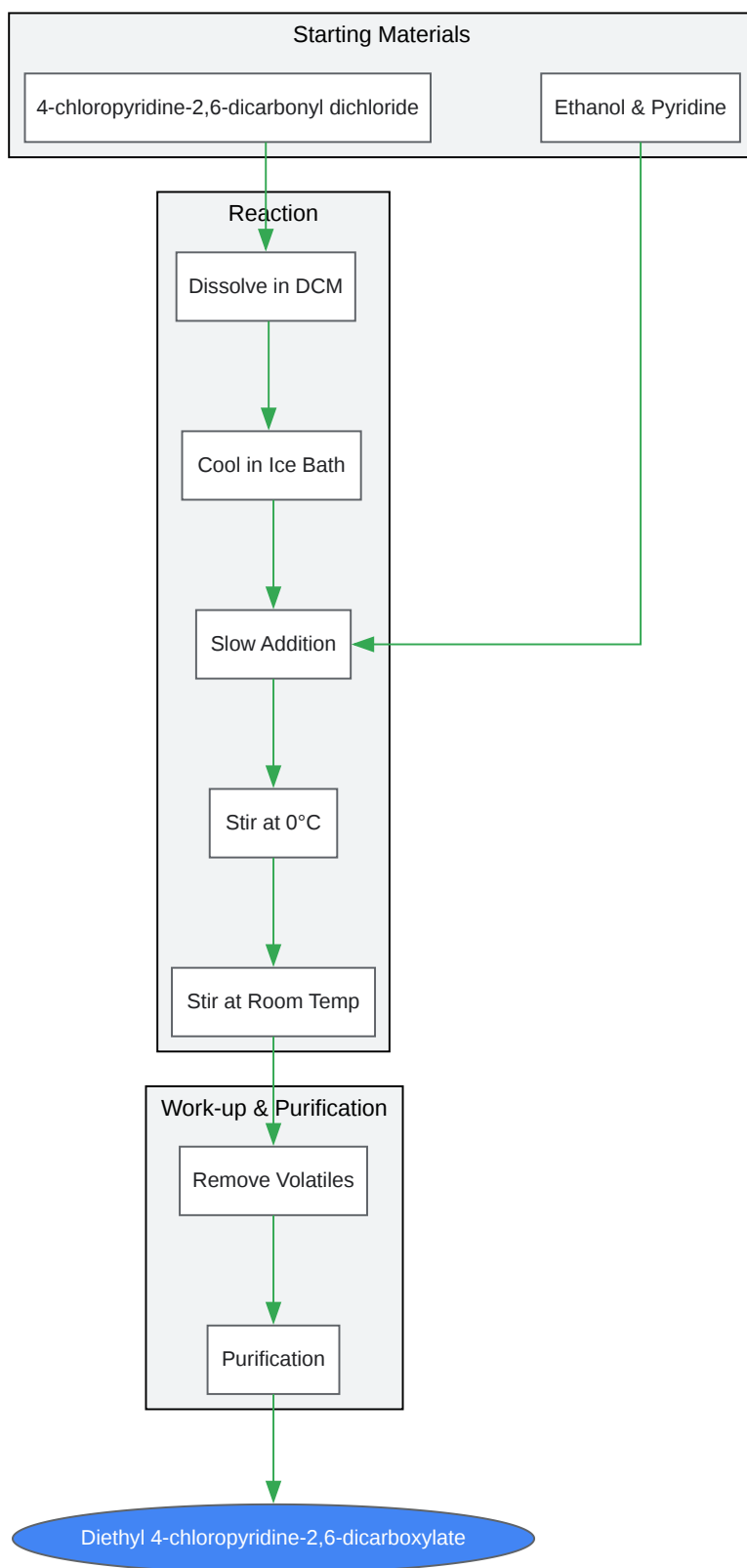
Materials:

- 4-chloropyridine-2,6-dicarbonyl dichloride
- Ethanol (absolute)
- Pyridine
- Dichloromethane (DCM)
- Ice bath
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane (100 mL) under cooling conditions in an ice bath.
- A mixture of pyridine (6 mL) and ethanol (5 mL) is slowly added to the cooled solution.
- The reaction mixture is stirred in the ice bath for 5 minutes.
- The ice bath is removed, and the reaction is continued to stir at room temperature for 5 hours.
- Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow:



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Caption: Synthesis of **Diethyl 4-chloropyridine-2,6-dicarboxylate**.

Chemical Properties and Reactivity

The chemical reactivity of **Diethyl 4-chloropyridine-2,6-dicarboxylate** is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro and carboxylate groups, and the reactivity of the ester functionalities.

- **Nucleophilic Aromatic Substitution:** The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a key reaction for the derivatization of this scaffold.
- **Hydrolysis:** The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-chloropyridine-2,6-dicarboxylic acid.
- **Transesterification:** The ethyl esters can be exchanged with other alcohols under appropriate catalytic conditions.
- **Reduction:** The ester groups can be reduced to the corresponding diol, (4-chloro-2,6-pyridinediyl)dimethanol.

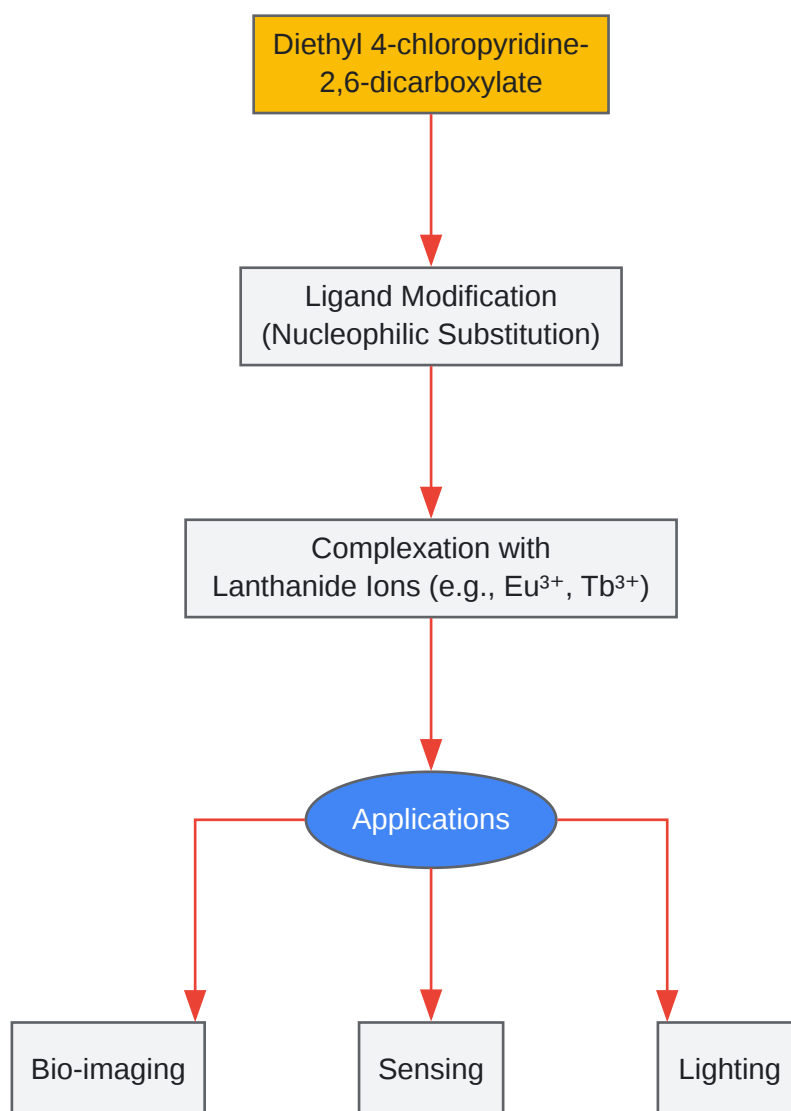
Applications in Drug Development and Materials Science

The structural features of **Diethyl 4-chloropyridine-2,6-dicarboxylate** make it a valuable building block in several areas of research.

Synthesis of Luminescent Lanthanide Complexes

Diethyl 4-chloropyridine-2,6-dicarboxylate is utilized in the synthesis of ligands for luminescent lanthanide complexes. The pyridine-2,6-dicarboxylate moiety acts as a tridentate ligand, strongly chelating to lanthanide ions. The electronic properties of the ligand can be tuned by substitution at the 4-position, which in turn influences the photophysical properties of the resulting lanthanide complex, such as quantum yield and emission lifetime. These complexes have potential applications in bio-imaging, sensing, and lighting technologies.

Logical Relationship:



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Caption: Role in Lanthanide Complex Synthesis.

Potential as Fructose-1,6-bisphosphate (FBP) Aldolase Inhibitors

The core structure of **Diethyl 4-chloropyridine-2,6-dicarboxylate** is related to dipicolinic acid, a known metal-chelating compound. This has led to its investigation as a potential inhibitor of class II fructose-1,6-bisphosphate (FBP) aldolase, an essential enzyme in the metabolism of many pathogenic bacteria and fungi.[2][3] The development of selective inhibitors for this enzyme is a promising strategy for the discovery of novel antimicrobial agents.[4][5] The

pyridine-2,6-dicarboxylate scaffold can chelate the active site metal ion (typically Zn^{2+}) in the class II FBP aldolase, leading to inhibition of its catalytic activity.

Safety Information

While specific toxicity data for **Diethyl 4-chloropyridine-2,6-dicarboxylate** is not readily available, related compounds such as dimethyl 4-chloropyridine-2,6-dicarboxylate are known to cause skin and eye irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

Diethyl 4-chloropyridine-2,6-dicarboxylate is a valuable and versatile chemical entity with demonstrated and potential applications in both materials science and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the development of novel compounds with tailored properties. Further research into the biological activities and material applications of its derivatives is warranted.

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